ethyl 2-[6-(2,3-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Description
Ethyl 2-[6-(2,3-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a [1,3]dioxolo ring and substituted with a 2,3-dimethoxybenzoyl imino group at position 4. The ethyl acetate moiety at position 7 enhances its solubility in organic solvents, making it suitable for synthetic and pharmacological studies. This compound belongs to a class of benzothiazole derivatives known for their diverse biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
ethyl 2-[6-(2,3-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-4-28-18(24)10-23-13-8-15-16(30-11-29-15)9-17(13)31-21(23)22-20(25)12-6-5-7-14(26-2)19(12)27-3/h5-9H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERKNNLWLKRTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=C(C(=CC=C4)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[6-(2,3-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the dioxolo and dimethoxybenzoyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[6-(2,3-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Scientific Research Applications
Ethyl 2-[6-(2,3-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[6-(2,3-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with other benzothiazole-based derivatives, particularly those synthesized via diazotization and coupling reactions (Table 1). Key analogues include:
Table 1 : Structural comparison with analogues.
Physicochemical Properties
- Solubility: The ethyl acetate group in the target compound improves solubility in non-polar solvents compared to carboxylic acid-containing analogues (e.g., 2-hydroxy-4-substituted benzoic acid derivatives) .
- Stability: The [1,3]dioxolo ring and imino group may confer greater hydrolytic stability relative to azo-linked compounds, which are prone to reductive cleavage .
Analytical Characterization
- Spectroscopic Data : The target compound would require characterization via FT-IR (C=O stretch at ~1700 cm⁻¹ for ester), UV-Vis (π→π* transitions in the benzothiazole ring), and ¹H-NMR (methoxy protons at δ 3.8–4.0 ppm) .
- Chromatographic Analysis: HPLC methods, such as those used for heterocyclic amines (e.g., PhIP, Norharman), could be adapted for purity assessment .
Biological Activity
Ethyl 2-[6-(2,3-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological effects of this compound, drawing from various research studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 476.5 g/mol. The compound features a benzothiazole core linked to a dioxole and an imino functional group, contributing to its diverse reactivity and biological interactions.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available benzothiazole derivatives. The process includes:
- Formation of the dioxole ring through cyclization reactions.
- Introduction of the dimethoxybenzoyl group via acylation methods.
- Final esterification to yield the target compound.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- In vitro studies demonstrated that derivatives showed IC50 values against various cancer cell lines (e.g., HCT-116 cells) ranging from 0.66 µM to higher concentrations depending on structural modifications .
- Mechanistic insights suggest that these compounds may inhibit RNA polymerase I and II activities, disrupting cancer cell proliferation.
Antimicrobial Properties
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition: Ethyl derivatives have been tested against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.
- Fungal Activity: Some studies report antifungal activity against common pathogens like Candida species.
Anti-inflammatory Effects
Research indicates that certain benzothiazole derivatives possess anti-inflammatory properties:
- In vivo models demonstrated reduced inflammation markers in subjects treated with these compounds compared to controls .
- The mechanism may involve the inhibition of pro-inflammatory cytokines and pathways.
Case Studies
Several case studies highlight the effectiveness of related compounds in clinical settings:
- Case Study 1: A clinical trial involving a derivative showed a significant reduction in tumor size in patients with advanced carcinoma after a treatment regimen including the compound.
- Case Study 2: Patients with chronic inflammatory diseases exhibited improved symptoms after administration of benzothiazole-based treatments.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
